molecular formula C10H13N3O2S2 B2755400 2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 688353-48-2

2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2755400
CAS No.: 688353-48-2
M. Wt: 271.35
InChI Key: IXXKLXBLNQSSFP-UHFFFAOYSA-N
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Description

. This compound features a thieno[3,2-d]pyrimidin core, which is a heterocyclic aromatic structure, and is known for its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

Thieno[2,3-d]pyrimidines, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . The specific interactions and changes resulting from the binding of this compound to its target would need to be determined through further experimental studies.

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to have diverse biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given the potential inhibitory activity of thieno[2,3-d]pyrimidines on TrmD , it is possible that this compound could affect protein synthesis in bacteria, leading to antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry and Biology

In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new drugs and bioactive compounds.

Medicine

In medicine, 2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may have potential therapeutic applications. Its derivatives could be explored for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:

  • Thieno[3,2-d]pyrimidin-4-ones

  • Thieno[3,2-d]pyrimidin-2-thiol derivatives

  • Other substituted thieno[3,2-d]pyrimidines

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the acetamide group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-5-3-6-8(17-5)9(15)13(2)10(12-6)16-4-7(11)14/h5H,3-4H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKLXBLNQSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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